molecular formula C15H12N4O4S3 B1279105 (Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate CAS No. 246035-38-1

(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate

Numéro de catalogue: B1279105
Numéro CAS: 246035-38-1
Poids moléculaire: 408.5 g/mol
Clé InChI: OAMJLTUHASKYSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate is a thiazole-based organic compound with significant applications in pharmaceutical synthesis, particularly as an intermediate in cephalosporin antibiotics . Its structure features a 2-aminothiazol-4-yl group, a benzo[d]thiazol-2-ylthio substituent, and a methoxyiminoacetate moiety, which collectively contribute to its reactivity as an acylating agent . The Z-configuration of the methoxyimino group is critical for its biological activity and structural stability .

The compound is synthesized via alkolysis of precursors like S-2-benzothiazolyl derivatives in methanol, yielding crystalline products stabilized by intermolecular hydrogen bonds (N–H⋯N, N–H⋯O, C–H⋯O) and π-π interactions . Its crystal structure reveals planar thiazole and benzo[d]thiazole rings, with dihedral angles between substituents influencing molecular packing .

Propriétés

IUPAC Name

methyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S3/c1-22-11(20)6-23-19-12(9-7-24-14(16)17-9)13(21)26-15-18-8-4-2-3-5-10(8)25-15/h2-5,7H,6H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMJLTUHASKYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246035-38-1
Record name methyl ({[(1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino}oxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

The compound (Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate , identified by CAS No. 246035-38-1, is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Formula

  • C : 15
  • H : 12
  • N : 4
  • O : 4
  • S : 3

Molecular Weight

  • MW : 408.48 g/mol

Structural Representation

The compound features a thiazole and a benzothiazole moiety, which are known for their biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole and benzothiazole derivatives often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The specific mechanism typically involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa, MCF-7).
    • Results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting a dose-dependent response.
  • Antimicrobial Screening :
    • A screening assay tested various derivatives against Staphylococcus aureus and Escherichia coli.
    • The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating promising antimicrobial activity.

The biological activity of this compound is largely attributed to its structural components:

  • Thiazole Ring : Known for its role in enzyme inhibition and interaction with cellular targets.
  • Benzothiazole Moiety : Often involved in DNA intercalation and disruption of replication processes.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Enzyme InhibitionInteraction with key metabolic enzymes

Applications De Recherche Scientifique

Structure and Composition

The compound is characterized by a complex molecular structure that includes thiazole and benzothiazole moieties. Its IUPAC name is methyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxyacetate. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

Molecular Formula

The molecular formula of the compound is C15H12N4O4S3C_{15}H_{12}N_{4}O_{4}S_{3}, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and benzothiazole derivatives exhibit significant antimicrobial properties. For instance, research has demonstrated that (Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate shows promising activity against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, particularly in leukemia and breast cancer models. The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study conducted by Kauffman et al. (2018) evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

In a separate investigation by Huang et al. (2020), the compound was tested for anticancer effects on human leukemia cells. The study reported a dose-dependent increase in apoptosis markers and a reduction in cell viability, highlighting its potential as an effective therapeutic agent in cancer treatment.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous thiazole derivatives are summarized below:

Table 1: Key Differences Between (Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate and Related Compounds

Compound Name Substituents Key Structural/Functional Features Applications References
This compound Benzo[d]thiazol-2-ylthio, methoxyiminoacetate Stabilized by N–H⋯O/N hydrogen bonds; planar thiazole and benzo[d]thiazole rings Cephalosporin synthesis
Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate (Compound II) Ethoxy group instead of methoxy E-configuration reduces steric compatibility with cephalosporin synthases Limited pharmaceutical use
(Z)-(2-Amino-thiazol-1-ium-4-yl)-2-(t-butoxycarbonylmethoxyimino)acetate monohydrate (Compound II) t-Butoxycarbonylmethoxy group Bulkier substituent reduces solubility in polar solvents Specialty antibiotic intermediates
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate Hydroxyimino instead of methoxyimino Higher polarity due to –OH group; prone to oxidation Lab-scale synthesis of β-lactams
S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-ethanethioate Ethanethioate group replaces acetoxy Enhanced thiol reactivity for nucleophilic acyl transfer Prodrug formulations
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid Carboxymethoxyimino and free carboxylic acid Increased acidity improves metal chelation; used in coordination chemistry Antimicrobial metal complexes

Key Findings:

Substituent Effects on Reactivity: The benzo[d]thiazol-2-ylthio group in the title compound enhances its stability and nucleophilic acyl transfer efficiency compared to ethyl or t-butyl analogs . Methoxyimino (vs. hydroxyimino or ethoxyimino) optimizes steric and electronic compatibility with cephalosporin synthases, improving yield in antibiotic production .

Crystal Packing and Stability :

  • The title compound’s intermolecular N–H⋯O hydrogen bonds and π-π interactions (centroid distance: 3.536 Å) confer greater thermal stability than analogs lacking these features .
  • Ethyl derivatives with E-configurations (e.g., Compound II in ) exhibit weaker lattice stabilization due to unfavorable dihedral angles .

Synthetic Utility: The methoxycarbonylmethoxy group in the title compound allows regioselective alkolysis in methanol, avoiding side reactions seen in bulkier analogs like t-butoxycarbonylmethoxy derivatives . Thiol-containing variants (e.g., S-1,3-benzothiazol-2-yl derivatives) show promise in prodrug activation but require specialized handling due to thiol sensitivity .

Biological Activity: Carboxymethoxyimino analogs () exhibit metal-chelating properties, expanding utility beyond antibiotics to antimicrobial coatings . Hydroxyimino derivatives () are less stable under acidic conditions, limiting their use in oral drug formulations .

Research Findings and Implications

  • Pharmaceutical Synthesis : The title compound’s balance of reactivity and stability makes it a preferred acylating agent for third-generation cephalosporins like ceftriaxone .
  • Material Science: Derivatives with carboxymethoxyimino groups () are being explored for antimicrobial surface coatings .
  • Limitations : Ethoxy or t-butoxy analogs face challenges in scalability due to poor solubility or steric hindrance .

Q & A

Q. What synthetic methodologies are effective for preparing the title compound, and how can reaction conditions be optimized?

The compound is synthesized via alkolysis of mica ester in methanol under controlled pH (6.5) and temperature. Key steps include suspending the precursor in methanol, heating with stirring, and cooling to obtain crystals . Optimization may involve adjusting reaction time, solvent polarity, or pH to improve yield. Comparative studies using alternative solvents (e.g., ethanol, acetonitrile) could identify optimal conditions .

Q. How is the Z-configuration of the methoxyimino group confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry. In the crystal structure, the dihedral angles between the thiazole ring and ester moieties (e.g., 87.33° and 87.18°) provide geometric evidence of the Z-configuration . Complementary techniques like NOESY NMR can validate spatial arrangements in solution .

Q. What spectroscopic methods are used to characterize this compound?

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bonds at ~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assigns protons and carbons, such as the methoxy group (δ ~3.8 ppm) and aromatic thiazole signals.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 451) .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by moisture, temperature, and light. Store at 2–8°C in inert atmospheres (e.g., argon) to prevent hydrolysis of the ester or thioacetate groups. Monitor degradation via HPLC or TLC .

Advanced Research Questions

Q. What strategies resolve contradictions in yield data across synthetic routes (e.g., 2-aminothiophenol vs. cyanoacetohydrazide pathways)?

Systematic Design of Experiments (DoE) can isolate variables (e.g., reagent stoichiometry, catalyst loading). For example, replacing ethyl cyanoacetate with diethyl malonate may reduce side reactions, improving reproducibility . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

The crystal structure is stabilized by N–H⋯N/O and C–H⋯O hydrogen bonds, forming R₂²(8) and R₂²(22) motifs. These interactions influence solubility and melting point. Computational modeling (e.g., Hirshfeld surface analysis) quantifies interaction contributions .

Q. What mechanistic insights explain the compound’s reactivity in multicomponent reactions (e.g., with formaldehyde or alkylamines)?

The α,β-unsaturated carbonyl moiety acts as a Michael acceptor , enabling nucleophilic attack by amines. Density Functional Theory (DFT) calculations can map reaction pathways and transition states. For example, the thiazole ring’s electron-withdrawing effect accelerates imine formation .

Q. How can derivatization enhance bioactivity (e.g., antimicrobial or anticancer effects)?

  • Hydrazide formation : React with hydrazine hydrate to generate hydrazide derivatives, which can be further functionalized with aromatic aldehydes or triazoles .
  • Metal complexes : Coordinate with transition metals (e.g., Cu²⁺) to exploit redox activity for targeted cytotoxicity .

Q. What analytical challenges arise in purifying this compound, and how are they addressed?

By-products from incomplete alkolysis (e.g., residual mica ester) require column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water). Purity is verified by HPLC (>95% area) and melting point consistency .

Q. How does substituent variation (e.g., tert-butoxy vs. methoxy groups) impact biological activity?

Bulkier groups like tert-butoxycarbonyl enhance metabolic stability by steric shielding. Comparative bioassays (e.g., MIC tests against S. aureus) and logP measurements (e.g., 4.30 for tert-butyl derivatives) correlate structure with activity .

Methodological Considerations Table

AspectKey TechniquesReferences
Synthesis OptimizationDoE, kinetic monitoring (in situ IR), solvent screening
Stereochemical AnalysisXRD, NOESY NMR, DFT calculations
Stability AssessmentAccelerated stability testing (ICH guidelines), HPLC/TLC monitoring
Bioactivity ProfilingMIC assays, MTT cytotoxicity screening, molecular docking

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.